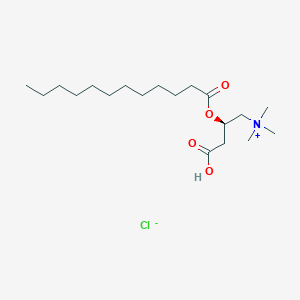

Lauroyl-L-carnitine chloride

Description

Properties

IUPAC Name |

[(2R)-3-carboxy-2-dodecanoyloxypropyl]-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H37NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-19(23)24-17(15-18(21)22)16-20(2,3)4;/h17H,5-16H2,1-4H3;1H/t17-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDBBUDRTWRVCFN-UNTBIKODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Lauroyl-L-carnitine Chloride: A Technical Guide to its Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauroyl-L-carnitine chloride, a synthetic acylcarnitine, has garnered significant interest in the scientific community for its multifaceted roles as a permeability enhancer and its involvement in fatty acid metabolism. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and key applications of this compound. Detailed experimental protocols for its synthesis and for in vitro permeability assays are presented, alongside a summary of its physicochemical properties. Furthermore, this guide elucidates the signaling pathways influenced by this compound, particularly its impact on tight junction proteins and the Carnitine Palmitoyltransferase 1 (CPT1) pathway, visualized through detailed diagrams.

Discovery and Background

The discovery of this compound is intrinsically linked to the broader research on L-carnitine and its esters, which are pivotal in cellular energy metabolism. L-carnitine's essential role in transporting long-chain fatty acids into the mitochondrial matrix for β-oxidation has been long established. The synthesis and study of various acylcarnitines, such as Lauroyl-L-carnitine, emerged from the desire to understand the intricacies of fatty acid metabolism and to explore the therapeutic potential of these compounds. While a singular "discovery" event is not prominently documented, its development is a part of the ongoing investigation into the structure-activity relationships of carnitine derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₉H₃₈ClNO₄ | [1] |

| Molecular Weight | 379.96 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Solubility | DMSO: 50 mg/mL (131.59 mM) (ultrasonication recommended) Methanol: Slightly soluble Water: Slightly soluble | [2][3][4] |

| Storage Conditions | Powder: 4°C, sealed, away from moisture. In solvent: -80°C for 6 months; -20°C for 1 month (sealed, away from moisture). | [2] |

| Stability | Stable for at least 4 years when stored at -20°C. | [4] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of L-carnitine with lauroyl chloride. A patented method outlines a two-step process involving acylation followed by recrystallization, which yields a high-purity product.[1][5]

Synthesis Protocol

This protocol is based on the method described in patent CN101774934B.[5]

Step 1: Acylation of L-carnitine

-

In a reaction vessel, dissolve L-carnitine in acetic acid (0.8 to 3 times the mass of L-carnitine).

-

Add lauroyl chloride to the solution with a molar ratio of L-carnitine to lauroyl chloride between 1:1 and 1:1.5.

-

Heat the reaction mixture to a temperature between 50°C and 80°C and maintain for 5 to 8 hours.

-

After the reaction is complete, remove the acetic acid by distillation under reduced pressure (vacuum at -0.09 MPa, temperature below 80°C).

-

To the resulting residue, add acetone (B3395972) (2 to 5 times the mass of the initial L-carnitine) and stir to disperse the solid.

-

Cool the mixture to below 5°C and maintain at 0-5°C for at least 2 hours to facilitate crystallization.

-

Collect the crude product by filtration and dry under vacuum. This step typically yields a product with a purity of around 98.1%.[1]

Step 2: Recrystallization

-

Dissolve the crude this compound in ethanol (B145695) or methanol. The mass ratio of the solvent system (ethanol/methanol:acetone:crude product) should be approximately 0.4-3:1.4-2.0:1.[1]

-

For decolorization, activated carbon may be added.

-

Heat the solution and then filter while hot to remove any insoluble impurities.

-

Concentrate the filtrate by distillation under reduced pressure (60°C, -0.08 MPa).

-

Cool the concentrated solution and add acetone to induce recrystallization.

-

Collect the purified crystals by filtration and dry to obtain the final product with a purity of ≥99.5%.[1]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects through two primary mechanisms: as a permeability enhancer by modulating tight junctions and by participating in fatty acid metabolism via the CPT1 pathway.

Modulation of Tight Junctions

This compound has been shown to reversibly open the tight junctions between epithelial cells, thereby increasing paracellular permeability. This effect is particularly relevant for enhancing the oral bioavailability of poorly absorbed drugs.[6]

The mechanism involves the downregulation of key tight junction proteins, specifically claudin-1, claudin-4, and claudin-5.[6] This disruption of the tight junction complex leads to a decrease in transepithelial electrical resistance (TEER) and an increase in the flux of molecules through the paracellular space.[6][7]

Caption: Signaling pathway for tight junction modulation by this compound.

Role in Fatty Acid Metabolism via CPT1

As an acylcarnitine, Lauroyl-L-carnitine is a substrate for the carnitine shuttle system, which is essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation. The key regulatory enzyme in this process is Carnitine Palmitoyltransferase 1 (CPT1). L-carnitine and its acyl derivatives have been shown to influence the expression and activity of CPT1, often through the AMP-activated protein kinase (AMPK) signaling pathway.[8][9] L-carnitine supplementation can upregulate CPT1, thereby enhancing fatty acid oxidation.[9]

Caption: The role of L-carnitine in the CPT1-mediated fatty acid oxidation pathway.

Experimental Protocols

In Vitro Cell Permeability Assay

This protocol is a generalized procedure for assessing the effect of this compound on the permeability of a cell monolayer (e.g., Caco-2 or IEC-18 cells) grown on permeable supports.[7][10][11]

Materials:

-

Caco-2 or IEC-18 cells

-

Cell culture medium (e.g., DMEM) with supplements

-

Permeable supports (e.g., Transwell® inserts)

-

This compound

-

Fluorescent permeability marker (e.g., FITC-dextran)

-

Transepithelial electrical resistance (TEER) measurement system

-

Fluorescence plate reader

Procedure:

-

Cell Seeding: Seed Caco-2 or IEC-18 cells onto the apical side of the permeable supports at a suitable density. Culture the cells until a confluent monolayer is formed, typically for 21 days for Caco-2 cells to differentiate.

-

TEER Measurement (Baseline): Measure the initial TEER of the cell monolayers to ensure the integrity of the epithelial barrier.

-

Treatment:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Dilute the stock solution in cell culture medium to the desired final concentrations.

-

Replace the medium in the apical and basolateral compartments of the permeable supports with fresh medium.

-

Add the this compound solution to the apical compartment. Use medium without the compound as a negative control.

-

-

Permeability Assessment:

-

Add a fluorescent marker (e.g., FITC-dextran) to the apical compartment.

-

At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment.

-

Measure the fluorescence of the basolateral samples using a fluorescence plate reader.

-

-

TEER Measurement (Post-treatment): After the permeability assessment, measure the TEER of the cell monolayers again to determine the effect of the treatment on barrier function.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) for the fluorescent marker. A significant increase in Papp and a decrease in TEER in the treated group compared to the control group indicate an increase in permeability.

Experimental Workflow Diagram

Caption: Workflow for an in vitro cell permeability assay.

Conclusion

This compound is a valuable research compound with well-defined synthesis protocols and significant biological activities. Its ability to modulate tight junctions makes it a promising tool for enhancing drug delivery, while its involvement in fatty acid metabolism provides insights into cellular energy regulation. The detailed protocols and pathway diagrams in this guide offer a solid foundation for researchers and drug development professionals working with this versatile molecule. Further investigation into its long-term effects and in vivo efficacy will continue to expand its potential applications in pharmaceutical and biomedical research.

References

- 1. This compound (14919-37-0; 6919-91-1; 7023-03-2) for sale [vulcanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Lauroyl-L-carnitine (chloride) | TargetMol [targetmol.com]

- 4. caymanchem.com [caymanchem.com]

- 5. CN101774934B - Method for synthesizing lauroyl L-carnitine hydrochloride - Google Patents [patents.google.com]

- 6. Absorption enhancement effect of acylcarnitines through changes in tight junction protein in Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro effects of long-chain acylcarnitines on the permeability, transepithelial electrical resistance and morphology of rat colonic mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. l‐Carnitine therapy improves right heart dysfunction through Cpt1‐dependent fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Absorption enhancement, structural changes in tight junctions and cytotoxicity caused by palmitoyl carnitine in Caco-2 and IEC-18 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro and in vivo assessment of cellular permeability and pharmacodynamics of S-nitrosylated Captopril, a nitric oxide donor - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Lauroyl-L-carnitine Chloride in Fatty Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauroyl-L-carnitine chloride, a long-chain acylcarnitine, is structurally positioned at the core of cellular energy metabolism, specifically in the transport and oxidation of fatty acids. While direct research on the specific metabolic functions of this compound is emerging, its role can be largely inferred from the well-established functions of L-carnitine (B1674952) and the broader class of long-chain acylcarnitines. This technical guide synthesizes the current understanding of the pivotal role of the carnitine shuttle in fatty acid metabolism, details the presumed involvement of lauroyl-L-carnitine, provides relevant experimental protocols for its study, and presents available quantitative data. The information is intended to equip researchers, scientists, and drug development professionals with a comprehensive overview and practical methodologies for investigating the metabolic implications of this compound.

Introduction to Fatty Acid Metabolism and the Carnitine Shuttle

Fatty acids are a primary source of energy for many tissues, particularly the heart and skeletal muscle. The breakdown of fatty acids occurs within the mitochondrial matrix through a process called β-oxidation. However, long-chain fatty acids cannot passively cross the inner mitochondrial membrane. The transport of these fatty acids is facilitated by the carnitine shuttle, a critical metabolic pathway.

The carnitine shuttle involves three key enzymes:

-

Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the esterification of long-chain fatty acyl-CoAs to L-carnitine, forming acylcarnitines.

-

Carnitine-Acylcarnitine Translocase (CACT): This transporter, located in the inner mitochondrial membrane, facilitates the exchange of acylcarnitines from the intermembrane space for free carnitine from the mitochondrial matrix.

-

Carnitine Palmitoyltransferase II (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 reverses the action of CPT1, converting the acylcarnitine back to an acyl-CoA and freeing L-carnitine.

The newly formed acyl-CoA in the mitochondrial matrix can then enter the β-oxidation spiral to produce acetyl-CoA, which subsequently fuels the Krebs cycle and oxidative phosphorylation for ATP production.

This compound: A Key Player

Lauroyl-L-carnitine is the ester of lauric acid (a 12-carbon saturated fatty acid) and L-carnitine. As a long-chain acylcarnitine, it is a central intermediate in the transport of lauric acid into the mitochondria. While commercially available primarily as a surfactant and an absorption enhancer for drug delivery, its endogenous presence and metabolic fate are of significant interest.[1][2][3][4]

Presumed Role in Fatty Acid Oxidation

Lauroyl-L-carnitine is formed on the outer mitochondrial membrane by CPT1 from lauroyl-CoA and L-carnitine. It is then transported into the mitochondrial matrix by CACT. Inside the matrix, CPT2 catalyzes the conversion of lauroyl-L-carnitine back to lauroyl-CoA and L-carnitine. Lauroyl-CoA then undergoes β-oxidation.

Potential Regulatory Functions

The balance between free L-carnitine and acylcarnitines is crucial for normal mitochondrial function.[5] An accumulation of long-chain acylcarnitines, potentially including lauroyl-L-carnitine, has been associated with metabolic disorders such as insulin (B600854) resistance.[6][7] This accumulation may indicate a mismatch between fatty acid uptake into the mitochondria and their subsequent oxidation.

Signaling Pathways

The metabolism of fatty acids is tightly regulated by various signaling pathways. While specific studies on this compound are limited, the broader roles of L-carnitine and acylcarnitines suggest potential interactions with key metabolic signaling cascades.

Fatty Acid Transport and β-Oxidation Pathway

The fundamental pathway for lauroyl-L-carnitine involves its transport across the mitochondrial membranes via the carnitine shuttle to deliver lauroyl-CoA for β-oxidation.

Potential Regulation via AMPK and Insulin Signaling

L-carnitine and its derivatives are linked to the master metabolic regulator AMP-activated protein kinase (AMPK) and insulin signaling pathways. L-carnitine supplementation has been shown to improve insulin sensitivity.[5][8][9] Conversely, some studies suggest that AMPK activators may inhibit L-carnitine uptake.[10]

Quantitative Data

Direct quantitative data on the metabolic effects of this compound is scarce. However, a recent study investigated its effect on T-cell activation, providing valuable quantitative insights into its biological activity. For context, kinetic data for the closely related substrate, palmitoyl-CoA, with CPT1 is also presented.

Table 1: Effect of Lauroylcarnitine (B1674569) on Cytokine Secretion in Activated T-Cells

| Cell Type | Treatment (10 µM Lauroylcarnitine) | Median TNF-α Secretion (%) | P-value | Median IFN-γ Secretion (%) | P-value |

| Mouse CD4 T-cells | Control (DMSO) | 6.08 | - | 3.98 | - |

| Mouse CD4 T-cells | Lauroylcarnitine | 19.90 | 0.0079 | 6.69 | 0.032 |

| Mouse CD8 T-cells | Control (DMSO) | 8.49 | - | 4.70 | - |

| Mouse CD8 T-cells | Lauroylcarnitine | 23.00 | 0.012 | 6.40 | 0.032 |

| Human CD4 T-cells | Control (DMSO) | 9.49 | - | 1.74 | - |

| Human CD4 T-cells | Lauroylcarnitine | 16.60 | 0.012 | 2.55 | 0.0079 |

Data extracted from a study on the role of lung microbiota and lauroylcarnitine in T-cell activation.[11]

Table 2: Kinetic Parameters of Rat CPT1A with Palmitoyl-CoA and L-Carnitine

| Substrate | Vmax (nmol/min/mg protein) | Km (µM) |

| Palmitoyl-CoA | 10.5 ± 0.5 | 28.6 ± 2.6 |

| L-Carnitine | - | 360 ± 30 |

Data represents baseline kinetics and can be used as a reference for studies with lauroyl-CoA.[12]

Experimental Protocols

The following protocols are foundational for investigating the role of this compound in fatty acid metabolism. They are based on established methods and can be adapted for specific research questions.

Measurement of Carnitine Palmitoyltransferase (CPT) Activity

This protocol is adapted from methods using tandem mass spectrometry to measure CPT1 and CPT2 activity.[13][14]

Objective: To quantify the enzymatic activity of CPT1 and CPT2 using lauroyl-CoA as a substrate.

Materials:

-

Cell or tissue homogenates

-

Reaction buffer (e.g., 120 mM KCl, 25 mM Tris-HCl, 1 mM EDTA, pH 7.4)

-

Lauroyl-CoA

-

L-Carnitine (with a labeled internal standard, e.g., [d3]-L-carnitine)

-

Bovine Serum Albumin (fatty acid-free)

-

Malonyl-CoA (for CPT1 inhibition)

-

Potassium cyanide (KCN) (to inhibit downstream enzymes)

-

Acetonitrile (B52724) with 0.1% formic acid

-

Tandem mass spectrometer (LC-MS/MS)

Procedure:

-

Sample Preparation: Prepare cell or tissue homogenates in a suitable buffer. Determine protein concentration.

-

Reaction Mixture: Prepare a reaction mixture containing reaction buffer, BSA, L-carnitine, and KCN.

-

CPT1 Assay:

-

Add the sample homogenate to the reaction mixture.

-

Start the reaction by adding lauroyl-CoA.

-

Incubate at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding ice-cold acetonitrile with the internal standard.

-

-

CPT2 Assay:

-

The protocol is similar to the CPT1 assay, but includes a high concentration of malonyl-CoA to inhibit CPT1 activity.

-

-

Quantification:

-

Centrifuge the samples to pellet protein.

-

Analyze the supernatant by LC-MS/MS to quantify the formation of lauroylcarnitine relative to the internal standard.

-

Experimental Workflow Diagram:

Mitochondrial Respiration Assay

This protocol utilizes a Seahorse XF Analyzer to measure fatty acid oxidation-dependent oxygen consumption in cultured cells treated with lauroyl-L-carnitine.[3][15]

Objective: To assess the effect of this compound on mitochondrial respiration fueled by fatty acids.

Materials:

-

Adherent cells cultured in a Seahorse XF plate

-

Seahorse XF Base Medium

-

L-Glutamine, Sodium Pyruvate (B1213749), Glucose

-

This compound

-

Etomoxir (CPT1 inhibitor)

-

Oligomycin (ATP synthase inhibitor)

-

FCCP (uncoupler)

-

Rotenone/Antimycin A (Complex I and III inhibitors)

-

Seahorse XF Analyzer

Procedure:

-

Cell Culture: Seed cells in a Seahorse XF plate and allow them to adhere.

-

Assay Preparation:

-

Hydrate the sensor cartridge overnight.

-

Wash cells and replace the culture medium with Seahorse XF base medium supplemented with glutamine and pyruvate (and low glucose if forcing fatty acid oxidation).

-

Pre-treat cells with this compound for the desired time.

-

-

Seahorse XF Assay:

-

Load the injection ports of the sensor cartridge with etomoxir, oligomycin, FCCP, and rotenone/antimycin A.

-

Calibrate the instrument and run the assay to measure the oxygen consumption rate (OCR).

-

-

Data Analysis: Analyze the OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration in the presence and absence of this compound and the CPT1 inhibitor etomoxir.

Quantification of Intracellular Acylcarnitines

This protocol describes the extraction and analysis of acylcarnitines from cells treated with this compound using LC-MS/MS.[1]

Objective: To determine how exogenous this compound alters the intracellular profile of various acylcarnitines.

Materials:

-

Cultured cells

-

This compound

-

Phosphate-buffered saline (PBS)

-

Methanol, Acetonitrile, Water (LC-MS grade)

-

Internal standards (e.g., a mix of deuterated acylcarnitines)

-

LC-MS/MS system

Procedure:

-

Cell Treatment: Culture cells and treat with various concentrations of this compound for a defined period.

-

Extraction:

-

Wash cells with ice-cold PBS.

-

Add a cold extraction solvent (e.g., 80% methanol) containing internal standards.

-

Scrape the cells and collect the extract.

-

Vortex and centrifuge to pellet cell debris.

-

-

Sample Preparation:

-

Transfer the supernatant to a new tube and dry under nitrogen.

-

Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the sample into the LC-MS/MS system.

-

Separate the acylcarnitines using a suitable column (e.g., C18).

-

Detect and quantify the different acylcarnitine species using multiple reaction monitoring (MRM).

-

Conclusion

This compound, as a long-chain acylcarnitine, is intrinsically linked to the transport of lauric acid into the mitochondria for β-oxidation. While its role as a metabolic intermediate is clear from our understanding of the carnitine shuttle, further research is required to elucidate its specific regulatory functions and its direct impact on cellular signaling pathways. The experimental protocols provided in this guide offer a robust framework for investigating the nuanced role of this compound in fatty acid metabolism. Such studies will be invaluable for understanding its potential implications in metabolic health and disease, and for informing its development in therapeutic and research applications.

References

- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. agilent.com [agilent.com]

- 4. besps.journals.ekb.eg [besps.journals.ekb.eg]

- 5. mdpi.com [mdpi.com]

- 6. An improved enzyme assay for carnitine palmitoyl transferase I in fibroblasts using tandem mass spectrometry. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The effects of L-carnitine supplementation on glycemic control: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Carnitine supplementation improves insulin sensitivity and skeletal muscle acetylcarnitine formation in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Multiple AMPK activators inhibit l-carnitine uptake in C2C12 skeletal muscle myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The potential role of lung microbiota and lauroylcarnitine in T-cell activation associated with checkpoint inhibitor pneumonitis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. An improved enzyme assay for carnitine palmitoyl transferase I in fibroblasts using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Tandem mass spectrometric assay for the determination of carnitine palmitoyltransferase II activity in muscle tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

Lauroyl-L-Carnitine Chloride: A Comprehensive Technical Guide to its Surfactant Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauroyl-L-carnitine chloride is a cationic surfactant derived from the naturally occurring amino acid L-carnitine. Its amphiphilic nature, arising from the combination of a hydrophilic carnitine headgroup and a hydrophobic lauroyl tail, imparts significant surface-active properties. This technical guide provides an in-depth analysis of these properties, including its critical micelle concentration (CMC), surface tension reduction capabilities, and aggregation behavior. Furthermore, this document details the experimental protocols for characterizing these properties and explores the mechanism of action of this compound as a permeation enhancer, a function of particular interest in drug delivery applications.

Introduction

This compound, a quaternary ammonium (B1175870) compound, is gaining increasing attention in the pharmaceutical and cosmetic industries.[1] Its biocompatibility, derived from its L-carnitine base, makes it an attractive alternative to conventional synthetic surfactants.[2] The molecule consists of a polar head group containing the quaternary amine and a carboxyl group of L-carnitine, and a nonpolar tail composed of a C12 lauroyl fatty acid chain. This structure allows it to reduce the surface tension at interfaces and to self-assemble into micelles in aqueous solutions. These properties are fundamental to its function as a solubilizing agent, emulsifier, and, notably, as a permeation enhancer for drug delivery.[3][4][5] This guide will systematically explore the key surfactant properties of this compound, providing quantitative data, detailed experimental methodologies, and visual representations of its mechanisms and workflows.

Physicochemical and Surfactant Properties

The surfactant properties of this compound are dictated by its molecular structure. The balance between its hydrophilic head and hydrophobic tail governs its behavior at interfaces and in solution.

Chemical Structure

-

Chemical Name: (2R)-3-carboxy-N,N,N-trimethyl-2-[(1-oxododecyl)oxy]-1-propanaminium, monochloride[4]

-

Synonyms: CAR 12:0, C12:0 Carnitine, L-Carnitine lauroyl ester, L-Lauroylcarnitine[4]

-

Molecular Formula: C₁₉H₃₈ClNO₄[1]

-

Molecular Weight: 379.96 g/mol

Quantitative Surfactant Properties

The key parameters defining the surfactant behavior of this compound are summarized in the table below.

| Property | Value | Method | Reference |

| Critical Micelle Concentration (CMC) | 1.1 ± 0.1 mM (at pH 7) | Surface Tensiometry | [2] |

| Surface Tension at CMC (γcmc) | ~35 mN/m | Surface Tensiometry | [2] |

| Area per Molecule at the Air-Water Interface (A_min) | 46 Ų (at pH 7) | Surface Tensiometry and Neutron Reflection | [2][6] |

| Krafft Point (T_k) | Below room temperature | Inferred from solubility studies | [7] |

Experimental Protocols

This section provides detailed methodologies for determining the key surfactant properties of this compound.

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

The CMC is the concentration at which surfactant monomers in a solution begin to form micelles, leading to a plateau in the surface tension.[8]

Materials:

-

This compound

-

High-purity water (e.g., Milli-Q)

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of this compound in high-purity water.

-

Create a series of dilutions from the stock solution to cover a concentration range both below and above the expected CMC.

-

Calibrate the tensiometer according to the manufacturer's instructions, using high-purity water as a standard.

-

Measure the surface tension of each dilution, ensuring the measuring probe is thoroughly cleaned and dried between measurements.

-

Allow sufficient time for the surface tension to equilibrate before recording the value for each concentration.

-

Plot the surface tension as a function of the logarithm of the this compound concentration.

-

The CMC is determined from the intersection of the two linear portions of the graph: the steeply decreasing part and the plateau region.[8]

Determination of the Krafft Point

The Krafft point is the temperature at which the solubility of a surfactant becomes equal to its critical micelle concentration.[11] Below this temperature, the surfactant exists in a crystalline or hydrated solid form.

Materials:

-

This compound

-

High-purity water

-

Conductivity meter with a temperature probe

-

Stirring hot plate or water bath

-

Thermometer

Procedure:

-

Prepare a surfactant solution at a concentration known to be above the CMC.

-

Cool the solution to induce precipitation of the surfactant.

-

Gently heat the solution while continuously stirring and monitoring both the temperature and the electrical conductivity.

-

Record the conductivity at regular temperature intervals.

-

Plot the conductivity as a function of temperature.

-

The Krafft point is identified as the temperature at which a sharp increase in conductivity is observed. This change signifies the dissolution of the surfactant crystals into micelles.[12]

Synthesis of this compound

The following is a summary of a patented method for the synthesis of this compound.[13]

Reactants:

-

L-carnitine

-

Lauroyl chloride

-

Acetic acid (solvent)

-

Acetone (for crystallization)

-

Ethanol (B145695) or Methanol (for recrystallization)

Procedure:

-

Acylation: L-carnitine is dissolved in acetic acid. Lauroyl chloride is then added, and the mixture is heated. After the reaction, the acetic acid is removed by distillation under reduced pressure. Acetone is added to the residue to induce crystallization of the crude product.

-

Purification: The crude product is dissolved in heated ethanol or methanol. The solution is filtered while hot, and the solvent is partially removed by distillation under reduced pressure. Acetone is then added to the concentrated solution to induce recrystallization, yielding the pure Lauroyl-L-carnitine hydrochloride.

Mechanism of Action as a Permeation Enhancer

This compound has been shown to enhance the intestinal absorption of hydrophilic drugs. Its mechanism of action involves the modulation of tight junctions between epithelial cells.

Interaction with Tight Junctions

Studies on Caco-2 cell monolayers, a model for the intestinal barrier, have demonstrated that this compound can decrease transepithelial electrical resistance (TEER) and increase the flux of paracellular markers. This indicates a disruption of the tight junction barrier. The proposed mechanism involves a reduction in the protein levels of specific claudins, which are key structural components of tight junctions. Specifically, Lauroyl-L-carnitine has been shown to decrease the levels of claudin-1, -4, and -5.

Below is a diagram illustrating the proposed signaling pathway for the permeation enhancement effect of this compound.

Caption: Proposed signaling pathway of this compound as a permeation enhancer.

Experimental and logical relationship workflows

The following diagrams illustrate the workflows for determining surfactant properties and the logical relationship between the structure of this compound and its function.

Caption: Experimental workflow for CMC determination.

Caption: Structure-function relationship of this compound.

Conclusion

This compound is a promising biocompatible surfactant with well-defined surface-active properties. Its ability to form micelles, reduce surface tension, and interact with biological membranes makes it a versatile ingredient for various applications, particularly in drug delivery as a permeation enhancer. The methodologies outlined in this guide provide a framework for the consistent and accurate characterization of its surfactant properties. Further research into its specific interactions with cellular components will continue to unveil its full potential in pharmaceutical and cosmetic formulations.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Lauroyl-L-carnitine (chloride) | TargetMol [targetmol.com]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Acyl-CoA chain length affects the specificity of various carnitine palmitoyltransferases with respect to carnitine analogues. Possible application in the discrimination of different carnitine palmitoyltransferase activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. csun.edu [csun.edu]

- 7. How do chain lengths of acyl-l-carnitines affect their surface adsorption and solution aggregation? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound (14919-37-0; 6919-91-1; 7023-03-2) for sale [vulcanchem.com]

- 10. commons.emich.edu [commons.emich.edu]

- 11. Krafft temperature - Wikipedia [en.wikipedia.org]

- 12. research.manchester.ac.uk [research.manchester.ac.uk]

- 13. caymanchem.com [caymanchem.com]

Lauroyl-L-Carnitine Chloride: A Technical Guide to its Function in Mitochondrial Transport

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauroyl-L-carnitine chloride, a medium-chain acylcarnitine, plays a crucial role in cellular energy metabolism, specifically in the transport of lauric acid (a 12-carbon fatty acid) into the mitochondrial matrix for subsequent β-oxidation. This process, known as the carnitine shuttle, is a vital pathway for energy production, particularly in tissues with high energy demands such as the heart and skeletal muscle. This technical guide provides an in-depth analysis of this compound's function in mitochondrial transport, detailing the enzymatic players, kinetic parameters, and relevant signaling pathways. Furthermore, it outlines comprehensive experimental protocols for the investigation of its transport and metabolic effects, aiming to equip researchers and drug development professionals with the necessary knowledge to explore its therapeutic potential.

Introduction to Mitochondrial Fatty Acid Transport

The inner mitochondrial membrane is impermeable to long-chain and medium-chain fatty acids. To overcome this barrier, these fatty acids are transported into the mitochondrial matrix via the carnitine shuttle. This shuttle system involves three key enzymatic and transport proteins:

-

Carnitine Palmitoyltransferase I (CPT I): Located on the outer mitochondrial membrane, CPT I catalyzes the transesterification of a fatty acyl-CoA to acylcarnitine.

-

Carnitine-Acylcarnitine Translocase (CACT): An integral protein of the inner mitochondrial membrane, CACT facilitates the transport of acylcarnitines into the mitochondrial matrix in exchange for a free carnitine molecule.

-

Carnitine Palmitoyltransferase II (CPT II): Situated on the matrix side of the inner mitochondrial membrane, CPT II reverses the reaction of CPT I, converting the acylcarnitine back to acyl-CoA and freeing carnitine.

The resulting acyl-CoA then enters the β-oxidation spiral to generate acetyl-CoA, which fuels the tricarboxylic acid (TCA) cycle and subsequent ATP production through oxidative phosphorylation.

The Role of this compound in the Carnitine Shuttle

Lauroyl-L-carnitine is the carnitine ester of lauric acid (C12). As a medium-chain acylcarnitine, its transport into the mitochondria is essential for the β-oxidation of lauric acid, particularly in heart and skeletal muscle. In contrast, tissues like the liver and kidneys can oxidize medium-chain fatty acids through a carnitine-independent pathway.

The transport of lauroyl-L-carnitine is a critical step in the energy metabolism of specific tissues. Dysregulation of this process can be indicative of certain metabolic disorders.

Quantitative Data on Lauroyl-L-Carnitine Transport

While specific kinetic data for this compound with the components of the carnitine shuttle is limited in the available literature, data for closely related medium-chain acylcarnitines and the general kinetic properties of the enzymes provide valuable insights.

| Enzyme/Transporter | Substrate | Parameter | Value | Tissue/Organism | Reference |

| CPT II | Dodecanoyl-L-carnitine (C12) | Stabilizing Effect | Decreased inactivation rate constant by a factor of ~1,000 at 40°C | Recombinant Human | [1] |

| CACT | Octanoyl-L-carnitine (C8) | Ki | 0.10 mM | Rat Heart Mitochondria | [2] |

Note: The stabilizing effect on CPT II by dodecanoyl-L-carnitine suggests a strong interaction, which is indicative of its role as a substrate. The Ki value for octanoyl-L-carnitine provides an estimate of the affinity of medium-chain acylcarnitines for the carnitine-acylcarnitine translocase.

Signaling Pathways Associated with Acylcarnitines

Elevated levels of acylcarnitines, including medium-chain species like lauroyl-L-carnitine, have been associated with the activation of pro-inflammatory signaling pathways. This is particularly relevant in the context of metabolic diseases such as type 2 diabetes and insulin (B600854) resistance, where incomplete fatty acid oxidation can lead to an accumulation of these metabolites.

Studies have shown that medium and long-chain acylcarnitines can induce the expression of cyclooxygenase-2 (COX-2) and stimulate the production of pro-inflammatory cytokines.[3][4][5] This process appears to involve the phosphorylation of JNK and ERK, which are downstream components of many pro-inflammatory signaling pathways.[3][4] The activation of these pathways may be mediated, in part, by pattern recognition receptors (PRRs), with evidence suggesting the involvement of the adaptor protein MyD88.[3][4]

References

- 1. Stabilization of the thermolabile variant S113L of carnitine palmitoyltransferase II - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Mitochondrial Carnitine/Acylcarnitine Translocase: Insights in Structure/Function Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tabaslab.com [tabaslab.com]

Understanding the Bioavailability of Lauroyl-L-carnitine chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauroyl-L-carnitine chloride, a synthetic derivative of L-carnitine (B1674952), is recognized for its potential as a pharmaceutical absorption enhancer. This technical guide provides a comprehensive overview of the current understanding of its bioavailability, drawing from in vivo and in vitro studies. While quantitative pharmacokinetic data in humans remains limited, existing research in animal models and cell cultures sheds light on its absorption mechanisms and factors influencing its systemic availability. This document summarizes key findings, details experimental methodologies, and visualizes the proposed mechanisms of action to support further research and development in the fields of drug delivery and formulation.

Introduction

This compound is an amphiphilic molecule synthesized from L-carnitine and lauric acid. Its structure, featuring a hydrophilic quaternary ammonium (B1175870) group and a lipophilic lauroyl chain, imparts surfactant-like properties. These characteristics are believed to be responsible for its ability to enhance the oral bioavailability of poorly permeable compounds, particularly peptides.[1] Understanding the intrinsic bioavailability and metabolic fate of this compound itself is crucial for its development as a safe and effective pharmaceutical excipient.

In Vivo Bioavailability

Comparative Bioavailability in a Piglet Model

A study was conducted to investigate the bioavailability of various L-carnitine esters and salts in piglets, which serve as a relevant model for human gastrointestinal physiology.[1]

Table 1: Comparative Bioavailability of L-Carnitine Compounds in Piglets [1]

| Compound | Mean Plasma AUC (0-32h) for Free L-carnitine (relative to control) | Mean Plasma AUC (0-32h) for Total L-carnitine (relative to control) |

| L-carnitine base | Higher | Higher |

| L-carnitine L-tartrate | Higher | Higher |

| L-carnitine fumarate | Higher | Higher |

| L-carnitine magnesium citrate | Higher | Higher |

| Acetyl-L-carnitine (B1666533) | Lower | Lower |

| Lauroyl-L-carnitine | Lower | Lower |

Note: "Higher" and "Lower" are qualitative descriptors based on the study's findings that salts had similar bioavailability to L-carnitine base, while esters had lower bioavailability.

The results indicate that Lauroyl-L-carnitine exhibits lower bioavailability compared to free L-carnitine and its salts. This suggests that the lauroyl ester may undergo hydrolysis to release free L-carnitine, or that the intact molecule has a different absorption and disposition profile.

Experimental Protocol: Oral Administration in Piglets[1]

-

Animal Model: Male crossbred piglets, 6 to 8 weeks of age.

-

Dosage: A single oral dose of 40 mg L-carnitine equivalents/kg body weight.

-

Administration: The compounds were administered orally. While the specific method of oral administration (e.g., gavage, mixed with feed) is not detailed in the abstract, oral gavage is a standard procedure in such studies.

-

Blood Sampling: Blood samples were collected at 1, 2, 3.5, 7, 24, and 32 hours post-administration.

-

Analytical Method: Plasma concentrations of free and total L-carnitine were determined. The specific analytical technique is not mentioned in the abstract, but HPLC and LC-MS/MS are common methods for carnitine analysis.[2][3]

Experimental workflow for the in vivo bioavailability study in piglets.

Mechanism of Absorption Enhancement: In Vitro Evidence

The primary interest in this compound lies in its ability to enhance the absorption of other molecules. In vitro studies using Caco-2 cell monolayers, a well-established model of the human intestinal epithelium, have provided insights into the mechanism behind this effect.

Modulation of Tight Junction Proteins

Lauroyl-L-carnitine has been shown to reversibly alter the integrity of tight junctions, the protein complexes that regulate paracellular transport between intestinal epithelial cells.[4]

A key study demonstrated that incubation of Caco-2 cell monolayers with lauroylcarnitine (B1674569) resulted in:

-

A decrease in transepithelial electrical resistance (TEER), indicating increased ion permeability.[4]

-

An increase in the flux of a paracellular marker, fluorescein (B123965) isothiocyanate dextran (B179266) 40,000 (FD-40).[4]

-

A specific decrease in the protein levels of claudin-1, claudin-4, and claudin-5, which are key "sealing" proteins of the tight junctions. The levels of other claudins (2, 3, 6, and 7) were unaffected.[4]

Table 2: Effect of Lauroylcarnitine on Caco-2 Cell Monolayers [4]

| Parameter | Observation | Implication |

| Transepithelial Electrical Resistance (TEER) | Decrease | Increased paracellular permeability |

| FD-40 Flux | Increase | Increased paracellular permeability |

| Claudin-1 Protein Level | Decrease | Loosening of tight junctions |

| Claudin-4 Protein Level | Decrease | Loosening of tight junctions |

| Claudin-5 Protein Level | Decrease | Loosening of tight junctions |

Proposed Signaling Pathway

The precise signaling pathway by which this compound downregulates specific claudins has not been fully elucidated. However, based on known mechanisms of tight junction regulation, a plausible hypothesis involves the activation of protein kinase C (PKC). Some acylcarnitines have been shown to activate PKC.[5] PKC activation can, in turn, influence the expression and localization of tight junction proteins.

References

- 1. Free and total carnitine concentrations in pig plasma after oral ingestion of various L-carnitine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bevital.no [bevital.no]

- 3. A UPLC-MS/MS method for determination of endogenous l-carnitine and acetyl-l-carnitine in serum of patients with depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Absorption Enhancement Effect of Acylcarnitines through Changes in Tight Junction Protein in Caco-2 Cell Monolayers [jstage.jst.go.jp]

- 5. Protein kinase C activation and anti-amnesic effect of acetyl-L-carnitine: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Lauroyl-L-carnitine Chloride: A Potential Biomarker in the Landscape of Metabolic Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Metabolic disorders, including type 2 diabetes, obesity, and cardiovascular disease, represent a growing global health crisis. The identification of reliable biomarkers is paramount for early diagnosis, patient stratification, and the development of targeted therapies. Among the emerging candidates, long-chain acylcarnitines, and specifically Lauroyl-L-carnitine chloride, have garnered significant attention. This technical guide provides a comprehensive overview of this compound as a potential biomarker, detailing its biochemical role, analytical methodologies for its quantification, and its implication in key signaling pathways associated with metabolic dysregulation.

The Role of Lauroyl-L-carnitine in Cellular Metabolism

Lauroyl-L-carnitine is a C12 acylcarnitine, an ester of carnitine and lauric acid. Acylcarnitines are crucial for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for subsequent β-oxidation, a primary energy-generating process.[1] Under conditions of metabolic stress, such as high-fat diets or insulin (B600854) resistance, the flux of fatty acids into mitochondria can exceed the oxidative capacity of the tricarboxylic acid (TCA) cycle. This imbalance leads to an accumulation of acyl-CoAs, which are then transesterified to acylcarnitines, including Lauroyl-L-carnitine, and can be detected in the plasma.[2] Consequently, elevated levels of long-chain acylcarnitines are often indicative of mitochondrial dysfunction and incomplete fatty acid oxidation, hallmarks of various metabolic disorders.[2]

Quantitative Data on Lauroyl-L-carnitine in Metabolic Disorders

While comprehensive studies focusing exclusively on this compound are limited, several metabolomic analyses have reported on the profiles of long-chain acylcarnitines in various metabolic diseases. The following tables summarize representative data for C12 acylcarnitine (Lauroyl-carnitine) and other relevant long-chain acylcarnitines in type 2 diabetes, obesity, and cardiovascular disease. It is important to note that concentrations can vary based on the analytical method, cohort characteristics, and fasting status.

Table 1: Plasma Acylcarnitine Concentrations in Type 2 Diabetes Mellitus (T2DM)

| Acylcarnitine | Healthy Controls (µM) | T2DM Patients (µM) | Fold Change | Reference |

| C12 (Lauroyl) | 0.06 ± 0.03 | 0.04 ± 0.02 | 0.67 | [3] |

| C10 (Decanoyl) | 0.08 ± 0.03 | 0.12 ± 0.06 | 1.50 | [3] |

| C14:1 (Myristoleoyl) | 0.03 ± 0.02 | 0.04 ± 0.03 | 1.33 | [4] |

| C16 (Palmitoyl) | 0.13 ± 0.06 | 0.20 ± 0.11 | 1.54 | [4] |

Table 2: Plasma Acylcarnitine Concentrations in Obesity

| Acylcarnitine | Lean Individuals (µM) | Obese Individuals (µM) | Fold Change | Reference |

| Total Acylcarnitine | 8.0 | 11.7 | 1.46 | [5] |

| C10 (Decanoyl) | - | - | Increased | [6] |

| C12 (Lauroyl) | - | - | Increased | [6] |

| C14 (Myristoyl) | - | - | Increased | [6] |

Note: Specific concentrations for individual long-chain acylcarnitines in obesity are often reported as trends rather than absolute values.

Table 3: Serum Acylcarnitine Concentrations in Coronary Artery Disease (CAD)

| Acylcarnitine | Controls (µM) | Mild CAD (µM) | Moderate CAD (µM) | Severe CAD (µM) | Reference |

| Free Carnitine (C0) | 40.32 ± 8.9 | 38.95 ± 10.6 | 45.90 ± 9.4 | 63.15 ± 12.4 | [7] |

| C16 (Palmitoyl) | - | - | - | Elevated | [8] |

| C18:1 (Oleoyl) | - | - | - | Elevated | [8] |

| C18:2 (Linoleoyl) | - | - | - | Elevated | [8] |

Note: Data for specific long-chain acylcarnitines in CAD often indicates a general elevation in patients with severe disease.

Experimental Protocols

The gold standard for the quantification of this compound and other acylcarnitines in biological samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity.

Protocol: Quantification of Lauroyl-L-carnitine in Human Plasma by LC-MS/MS

1. Sample Preparation:

-

Materials:

-

Human plasma (collected in EDTA or heparin tubes)

-

Internal Standard (IS) solution: Deuterated Lauroyl-L-carnitine (e.g., C12-d3-carnitine) in methanol (B129727).

-

Methanol, ice-cold

-

Centrifuge capable of 4°C and >12,000 x g

-

96-well plates or microcentrifuge tubes

-

-

Procedure:

-

Thaw plasma samples on ice.

-

In a 1.5 mL microcentrifuge tube or a well of a 96-well plate, add 50 µL of plasma.

-

Add 200 µL of ice-cold methanol containing the internal standard (concentration to be optimized based on instrument sensitivity, typically in the range of 0.1-1 µM).

-

Vortex for 30 seconds to precipitate proteins.

-

Incubate at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Carefully transfer 150 µL of the supernatant to a new tube or well for LC-MS/MS analysis.

-

2. LC-MS/MS Analysis:

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

-

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-

0-1 min: 5% B

-

1-8 min: Linear gradient to 95% B

-

8-10 min: Hold at 95% B

-

10-10.1 min: Return to 5% B

-

10.1-12 min: Re-equilibration at 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Lauroyl-L-carnitine: Precursor ion (Q1) m/z 344.3 → Product ion (Q3) m/z 85.1

-

Internal Standard (C12-d3-carnitine): Precursor ion (Q1) m/z 347.3 → Product ion (Q3) m/z 85.1

-

-

Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity for each analyte.

-

3. Data Analysis and Quantification:

-

Integrate the peak areas for both Lauroyl-L-carnitine and the internal standard.

-

Calculate the peak area ratio (Lauroyl-L-carnitine / Internal Standard).

-

Generate a calibration curve using known concentrations of Lauroyl-L-carnitine standards prepared in a surrogate matrix (e.g., charcoal-stripped plasma).

-

Determine the concentration of Lauroyl-L-carnitine in the unknown samples by interpolating their peak area ratios against the calibration curve.

Signaling Pathways and Logical Relationships

The accumulation of long-chain acylcarnitines, including Lauroyl-L-carnitine, can impact cellular signaling pathways, contributing to the pathophysiology of metabolic diseases. Two key pathways implicated are the Peroxisome Proliferator-Activated Receptor (PPAR) and AMP-Activated Protein Kinase (AMPK) signaling pathways.

Fatty Acid Transport and β-Oxidation Workflow

The following diagram illustrates the transport of lauric acid into the mitochondria, forming Lauroyl-L-carnitine, and its subsequent β-oxidation.

Potential Signaling Role of Lauroyl-L-carnitine

Elevated levels of long-chain acyl-CoAs, the precursors of long-chain acylcarnitines, are known to modulate key metabolic signaling pathways.

1. Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are nuclear receptors that regulate gene expression involved in lipid and glucose metabolism. Long-chain fatty acids and their derivatives can act as ligands for PPARs.[1] While direct binding of Lauroyl-L-carnitine to PPARs is not well-established, its precursor, Lauroyl-CoA, can influence PPAR activity. L-carnitine itself has been shown to modulate PPARγ expression.[5][9]

2. AMP-Activated Protein Kinase (AMPK): AMPK is a central regulator of cellular energy homeostasis. It is activated during periods of low energy (high AMP/ATP ratio) and promotes catabolic processes like fatty acid oxidation while inhibiting anabolic processes. Long-chain fatty acyl-CoAs have been shown to allosterically activate AMPK.[10][11][12][13] This suggests that an accumulation of Lauroyl-CoA, and by extension, the dynamics of the Lauroyl-L-carnitine pool, could influence AMPK activity.

Conclusion

This compound, as a member of the long-chain acylcarnitine family, holds promise as a biomarker for metabolic disorders. Its levels in plasma reflect the balance between fatty acid uptake and mitochondrial oxidation, providing a window into cellular metabolic health. While more research is needed to establish specific concentration ranges for different disease states, the analytical methods for its precise quantification are well-established. Furthermore, its potential interplay with key metabolic signaling pathways like PPAR and AMPK underscores its relevance in the pathophysiology of metabolic diseases. Continued investigation into this compound and the broader acylcarnitine profile will be instrumental in advancing our understanding of metabolic dysregulation and in the development of novel diagnostic and therapeutic strategies.

References

- 1. mdpi.com [mdpi.com]

- 2. New Acylcarnitine Ratio as a Reliable Indicator of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. Plasma acylcarnitine profiles suggest incomplete long-chain fatty acid beta-oxidation and altered tricarboxylic acid cycle activity in type 2 diabetic African-American women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biomolther.org [biomolther.org]

- 6. Postprandial changes in plasma acylcarnitine concentrations as markers of fatty acid flux in overweight and obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. L-carnitine ameliorates the liver inflammatory response by regulating carnitine palmitoyltransferase I-dependent PPARγ signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Long-chain fatty acyl-CoA esters regulate metabolism via allosteric control of AMPK β1-isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. AMPK activation by long chain fatty acyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sensing of Long-Chain Fatty Acyl-CoA Esters by AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-Depth Toxicological Profile of Lauroyl-L-carnitine Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available toxicological information for Lauroyl-L-carnitine chloride. It is intended for informational purposes for a scientific audience and is not a substitute for a formal safety assessment. The toxicological properties of this compound have not been fully investigated, and much of the available data is qualitative or pertains to the related compound, L-carnitine.

Introduction

This compound is a quaternary ammonium (B1175870) compound, an acylcarnitine, and a cationic surfactant. It is synthesized from L-carnitine and lauric acid. Its amphiphilic nature, possessing both a hydrophilic quaternary ammonium head and a lipophilic lauroyl tail, allows it to be used as a permeation enhancer, potentially improving the bioavailability of certain drugs. This property, however, also warrants a thorough toxicological evaluation to ensure its safety in pharmaceutical and other applications. This guide summarizes the current state of knowledge regarding the toxicological profile of this compound.

Hazard Identification and Classification

Multiple suppliers provide Safety Data Sheets (SDS) for this compound. While there are some discrepancies, a general consensus on its hazard profile can be established.

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | Warning | H302: Harmful if swallowed | |

| Skin Corrosion/Irritation (Category 2) | Warning | H315: Causes skin irritation | |

| Serious Eye Damage/Eye Irritation (Category 2A) | Warning | H319: Causes serious eye irritation | |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | Warning | H335: May cause respiratory irritation |

Note: The classification is based on aggregated data from multiple supplier SDS. Classifications may vary slightly between suppliers.

Quantitative Toxicological Data

| Compound | Test | Species | Route | Value |

| L-carnitine hydrochloride | LD50 | Rat | Oral | > 5,000 mg/kg |

| L-carnitine hydrochloride | LD50 | Rat | Oral | 6890 mg/kg |

| L-carnitine chloride | NOAEL | Rat | Oral (1-year) | 737 mg/kg bw/day |

| L-carnitine | Genotoxicity | - | In vitro | No mutagenic activity |

Experimental Protocols

Detailed experimental protocols for toxicological studies specifically on this compound are not published. However, standard methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), would be employed for a comprehensive toxicological assessment.

Acute Oral Toxicity (Following OECD Guideline 423)

-

Test Animals: Healthy, young adult rodents (typically rats), nulliparous and non-pregnant females are used. Animals are fasted prior to dosing.

-

Dose Administration: The test substance is administered orally by gavage in a stepwise procedure. A starting dose of 300 mg/kg is typically used, with subsequent doses of 2000 mg/kg, 500 mg/kg, and 50 mg/kg depending on the observed toxicity.

-

Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Observations are made frequently on the day of dosing and at least daily thereafter. Body weight is recorded weekly.

-

Endpoint: The test allows for the classification of the substance into one of the GHS categories for acute oral toxicity.

In Vitro Skin Irritation (Following OECD Guideline 439)

-

Test System: A reconstructed human epidermis (RhE) model, which mimics the properties of the human epidermis, is used.

-

Procedure: The test chemical is applied topically to the surface of the RhE tissue. Following a defined exposure period (e.g., 60 minutes), the chemical is removed by rinsing.

-

Viability Assessment: Cell viability is determined by the enzymatic conversion of a vital dye (e.g., MTT) into a colored product, which is then quantified spectrophotometrically.

-

Endpoint: A reduction in tissue viability below a defined threshold (typically 50%) is indicative of skin irritation potential (GHS Category 2).

Acute Eye Irritation (Following OECD Guideline 405)

-

Test Animals: Healthy, adult albino rabbits are typically used.

-

Procedure: A single dose of the test substance is applied to the conjunctival sac of one eye. The other eye serves as an untreated control.

-

Observation: The eyes are examined for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after application.

-

Endpoint: The severity and reversibility of the ocular lesions are scored to classify the substance's eye irritation potential.

Bacterial Reverse Mutation Test (Ames Test, Following OECD Guideline 471)

-

Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine) are used.

-

Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix).

-

Endpoint: The mutagenic potential is assessed by counting the number of revertant colonies (bacteria that have regained the ability to synthesize the required amino acid). A significant, dose-related increase in the number of revertants indicates a mutagenic effect.

Visualizations

General Toxicological Assessment Workflow

Methodological & Application

Application Notes and Protocols for Lauroyl-L-carnitine chloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauroyl-L-carnitine chloride is an acylcarnitine, a derivative of L-carnitine, which plays a crucial role in cellular energy metabolism. While L-carnitine and its acetylated form have been studied for their effects on cancer cells, including the induction of apoptosis and modulation of signaling pathways, this compound is primarily characterized as a surfactant and absorption enhancer.[1] This document provides a detailed experimental protocol for researchers interested in investigating the potential biological activities of this compound in a cell culture setting. The methodologies presented are largely adapted from established protocols for L-carnitine and should be considered as a starting point for the investigation of this novel compound. Due to the addition of the lauroyl group, a 12-carbon acyl chain, the physicochemical properties of this compound, such as its solubility and membrane permeability, may differ significantly from L-carnitine, necessitating careful optimization of experimental conditions.

Data Presentation

As there is limited quantitative data available for the biological effects of this compound in cell culture, the following tables summarize data from studies on L-carnitine to provide a reference for designing experiments.

Table 1: Effects of L-carnitine on Cell Viability in Cancer Cells

| Cell Line | Assay | Concentration Range | Incubation Time | Observed Effect |

| MDA-MB-231 (Breast Cancer) | MTT | 0.5 - 10 mM | 24 h | Significant decrease in proliferation at 2.5 and 5 mM.[2] |

| HepG2 (Liver Cancer) | MTS | 1.25 - 10 mM | 24h & 48h | Dose-dependent inhibition of cell proliferation.[3][4] |

| Hepa1c1c7 (Mouse Hepatoma) | MTT | Not Specified | Not Specified | Increased number of dead cells.[5] |

Table 2: Modulation of Apoptosis-Related Proteins by L-carnitine

| Cell Line | Treatment | Protein | Modulation |

| CD44+ Breast Cancer Stem Cells | 2.5 mM & 5 mM L-carnitine | p-JAK2 | Decrease[2] |

| CD44+ Breast Cancer Stem Cells | 2.5 mM & 5 mM L-carnitine | p-STAT3 | Decrease[2] |

| Hepa1c1c7 | L-carnitine | Bcl-2 | Down-regulation[5] |

| Hepa1c1c7 | L-carnitine | Caspase-3 | Up-regulation[5] |

| Hepa1c1c7 | L-carnitine | Caspase-8 | Increased mRNA and protein levels[5] |

| Hepa1c1c7 | L-carnitine | Caspase-9 | Up-regulation[5] |

| Formalin-treated mice | L-carnitine | Bax | Reduced expression[6] |

| Formalin-treated mice | L-carnitine | Bcl-2 | Augmented expression[6] |

Experimental Protocols

Preparation of this compound Stock Solution

This compound is reported to be slightly soluble in methanol (B129727) and water, with a higher solubility in DMSO (up to 50 mg/mL).[7]

-

Reagents and Materials:

-

This compound (solid)

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

-

-

Procedure:

-

Aseptically weigh the desired amount of this compound in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 100 mM). Sonication may be required to fully dissolve the compound.[8]

-

Vortex the solution until the solid is completely dissolved.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

-

Aliquot the stock solution into sterile, single-use tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9]

-

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to minimize solvent-induced cytotoxicity.[10] A vehicle control (medium with the same concentration of DMSO) must be included in all experiments.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on cell viability and to determine its half-maximal inhibitory concentration (IC50).

-

Reagents and Materials:

-

Selected cancer cell line(s)

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO or solubilization buffer

-

96-well cell culture plates

-

-

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[10]

-

Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. A broad range of concentrations (e.g., 10 nM to 100 µM) is recommended for initial screening.[11]

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control.

-

Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

-

Solubilize the formazan crystals by adding DMSO or a suitable solubilization solution.[10]

-

Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Reagents and Materials:

-

Selected cancer cell line(s)

-

Complete cell culture medium

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit

-

6-well cell culture plates

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (based on IC50 values from the viability assay) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

-

Harvest the cells (including floating and adherent cells) and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15-20 minutes.[2]

-

Analyze the stained cells by flow cytometry within one hour.

-

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways and apoptosis.

-

Reagents and Materials:

-

Selected cancer cell line(s)

-

This compound stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against p-JAK2, p-STAT3, Bcl-2, Bax, Caspase-3, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Seed cells in larger culture dishes (e.g., 60 or 100 mm) and treat with this compound as described for the apoptosis assay.

-

Lyse the cells with RIPA buffer and determine the protein concentration of the lysates.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

-

Visualizations

Experimental Workflow

Caption: General experimental workflow for investigating this compound.

Hypothesized Signaling Pathways

The following diagrams illustrate signaling pathways known to be affected by L-carnitine. These are proposed as potential targets for investigation with this compound.

Caption: Hypothesized effect on the JAK/STAT signaling pathway.

Caption: Hypothesized modulation of apoptosis pathways.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Investigation of L-carnitine effects on CD44+ cancer stem cells from MDA-MB-231 breast cancer cell line as anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. L-Carnitine Is an Endogenous HDAC Inhibitor Selectively Inhibiting Cancer Cell Growth In Vivo and In Vitro | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. Induction of apoptosis by L-carnitine through regulation of two main pathways in Hepa1c1c 7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of L-carnitine on the expression of the apoptotic genes Bcl-2 and Bax - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound (14919-37-0; 6919-91-1; 7023-03-2) for sale [vulcanchem.com]

- 8. Lauroyl-L-carnitine (chloride) | TargetMol [targetmol.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. benchchem.com [benchchem.com]

- 11. ar.iiarjournals.org [ar.iiarjournals.org]

Application Notes and Protocols: Lauroyl-L-carnitine Chloride in Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauroyl-L-carnitine chloride is a cationic surfactant and acylcarnitine that has garnered interest in pharmaceutical sciences for its potential as a component in advanced drug delivery systems.[1] Its amphiphilic nature, combining a hydrophilic carnitine head group with a lipophilic lauroyl tail, allows it to self-assemble into various nanostructures, such as micelles and liposomes, and to act as a permeation enhancer across biological membranes.[2][3] These properties make it a promising excipient for improving the solubility, stability, and bioavailability of therapeutic agents. This document provides an overview of its applications, along with detailed protocols for the formulation and characterization of this compound-based drug delivery systems.

Key Applications

This compound's primary roles in drug delivery are as a surfactant, an absorption enhancer, and a building block for nanocarriers. Its ability to interact with and disrupt the lipid bilayers of cell membranes can facilitate the transport of drugs into cells.[1][3]

Potential Drug Delivery Systems:

-

Liposomes and Nanoparticles: this compound can be a key component in the formation of liposomes and nanoparticles, which can encapsulate drugs to enhance their solubility and bioavailability.[2]

-

Oral Drug Delivery: As an absorption enhancer, it can improve the oral bioavailability of compounds that are otherwise poorly absorbed.[4]

-

Targeted Drug Delivery: While Lauroyl-L-carnitine itself is not a targeting ligand, its parent molecule, L-carnitine, is a substrate for the organic cation/carnitine transporter 2 (OCTN2), which is overexpressed in certain tissues and cancer cells. This suggests the potential for developing targeted delivery systems based on acylcarnitines.

Data Presentation: Physicochemical Characterization of Acylcarnitine-Based Nanoparticles

While specific quantitative data for drug delivery systems based solely on this compound is limited in publicly available literature, the following table presents expected and reported values for similar L-carnitine and acylcarnitine-functionalized nanoparticles to provide a comparative reference.

| Parameter | L-carnitine-loaded NLCs | Palmitoyl-L-carnitine Nanoemulsions | L-carnitine-conjugated PLGA NPs |

| Particle Size (nm) | 75.4 - 109.8 | ~150 | ~200 |

| Polydispersity Index (PDI) | 0.12 - 0.42 | < 0.2 | < 0.2 |

| Zeta Potential (mV) | -22.6 to -28.9 | Not Reported | -2.16 to -0.70 |

| Encapsulation Efficiency (%) | 54.5 - 90.6 | > 90% (for the loaded drug) | Not Reported |

| Drug Loading (%) | Not Reported | ~5% (for the loaded drug) | Not Reported |

NLCs: Nanostructured Lipid Carriers, PLGA: Poly(lactic-co-glycolic acid)

Experimental Protocols

The following are detailed methodologies for key experiments related to the formulation and characterization of this compound-based drug delivery systems. These protocols are based on established methods for similar compounds and should be optimized for specific applications.

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration

This protocol describes the preparation of liposomes where this compound is a component of the lipid bilayer.

Materials:

-

This compound

-

Phosphatidylcholine (PC)

-

Cholesterol (CH)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Drug to be encapsulated

-

Rotary evaporator

-

Bath sonicator

-

Extruder

Procedure:

-

Lipid Film Formation:

-

Dissolve this compound, phosphatidylcholine, and cholesterol in a desired molar ratio (e.g., 1:8:1) in chloroform in a round-bottom flask.

-

If encapsulating a lipophilic drug, dissolve it in the chloroform with the lipids.

-

Remove the chloroform using a rotary evaporator under reduced pressure at a temperature above the phase transition temperature of the lipids to form a thin lipid film on the flask wall.

-

Dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with PBS (pH 7.4) by rotating the flask. If encapsulating a hydrophilic drug, dissolve it in the PBS. The volume of the aqueous phase will determine the final lipid concentration.

-

Continue the hydration for 1-2 hours at a temperature above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).

-

-

Size Reduction:

-

To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator for 5-15 minutes.

-

For a more uniform size distribution, subject the liposome (B1194612) suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.

-

Protocol 2: Characterization of this compound Liposomes

1. Particle Size and Zeta Potential:

-

Dilute the liposome suspension with deionized water.

-